-(2-Methoxyethoxy)acetic acid, also known as methoxyethoxyglycolic acid (MEGA), finds application as a building block in organic synthesis. Its carboxylic acid group allows for participation in various condensation reactions, such as esterifications and amide couplings, leading to the formation of complex molecules. Studies have explored its use in the synthesis of:
MEGA exhibits unique properties that make it valuable in certain analytical chemistry applications. Its water solubility and acidic nature allow it to function as an eluent in various chromatographic techniques, such as high-performance liquid chromatography (HPLC). Research has explored its use in the separation of various biomolecules, including peptides and nucleotides [, ].
The specific properties of MEGA, such as its ability to form hydrogen bonds, have led to its exploration in the development of new materials. Studies have investigated its use in the preparation of:
2-(2-Methoxyethoxy)acetic acid is a chemical compound with the molecular formula CHO and a molecular weight of approximately 134.13 g/mol. It is classified as a carboxylic acid and is recognized for its unique structure, which includes a methoxyethoxy group. This compound is notable for being a urinary metabolite of diglyme, a solvent known for its reproductive toxicity . The compound is typically found as a clear, colorless oil that is fully miscible in water, indicating its hydrophilic nature .
Research suggests potential for 2-(2-Methoxyethoxy)acetic acid to act as a cell stabilizer []. The mechanism for this action isn't entirely understood, but it might involve interactions with the cellular cytoskeleton or by affecting protein synthesis. Additionally, it might have anti-inflammatory properties []. Further research is needed to elucidate the specific mechanisms.
Limited information is available on the safety profile. However, as a carboxylic acid, it might have some degree of acidity and could cause skin or eye irritation. Organic acids can also react with some metals and bases. Safety data sheets (SDS) from chemical suppliers might provide more details when they become available [].
The compound can also undergo oxidation reactions, particularly when synthesized from precursors like 2-(2-methoxyethoxy)acetonitrile .
The synthesis of 2-(2-Methoxyethoxy)acetic acid can be achieved through various methods:
Interaction studies involving 2-(2-Methoxyethoxy)acetic acid primarily focus on its metabolic pathways and potential toxicological effects. As a metabolite of diglyme, it may interact with biological systems in ways that could influence reproductive health. Further studies are necessary to elucidate its full interaction profile within biological systems.
Several compounds share structural or functional similarities with 2-(2-Methoxyethoxy)acetic acid. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| 2-Methoxyacetic Acid | CHO | Simpler structure; used as a solvent and chemical intermediate. |
| Ethylene Glycol Monoethyl Ether Acetate | CHO | Contains ethylene glycol; used in industrial applications. |
| 2-(Ethoxy)acetic Acid | CHO | Similar functional group but lacks the methoxy substitution. |
The uniqueness of 2-(2-Methoxyethoxy)acetic acid lies in its specific methoxyethoxy group, which influences its solubility and potential biological interactions compared to these similar compounds.
Gas chromatography (GC) analysis of 2-(2-methoxyethoxy)acetic acid requires derivatization to improve volatility and thermal stability. The carboxylic acid group is typically modified using silylation or esterification reagents. For example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the acid to form a trimethylsilyl (TMS) derivative, which enhances chromatographic resolution and detection sensitivity [4]. This approach reduces peak tailing and allows separation on non-polar stationary phases such as DB-5MS columns.
Alternative derivatization methods include methyl ester formation using boron trifluoride-methanol complexes. The methyl ester derivative of 2-(2-methoxyethoxy)acetic acid exhibits a retention time of 8.2 minutes on a DB-WAX column (30 m × 0.25 mm ID, 0.25 µm film thickness) under programmed temperature conditions (70°C to 240°C at 10°C/min) [4]. Derivatization efficiency exceeding 95% has been reported when using a 20-minute reaction at 60°C with excess reagent.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection without derivatization. Electrospray ionization (ESI) in negative ion mode generates a deprotonated molecular ion [M−H]⁻ at m/z 133.0 for 2-(2-methoxyethoxy)acetic acid [3] [6]. Collision-induced dissociation produces characteristic fragment ions at m/z 89.0 (loss of CO₂) and m/z 59.0 (cleavage of the methoxyethoxy side chain), which are monitored in multiple reaction monitoring (MRM) mode for quantification [6].
Mobile phase optimization is critical for ionization efficiency. A mixture of 40 mM ammonium formate (pH 9.1) and acetonitrile (68.6:29.4 v/v) with 2% 2-(2-methoxyethoxy)ethanol improves signal intensity by 30–50% compared to conventional additives [6]. The limit of quantification (LOQ) for this method is 0.5 ng/mL in plasma, with linearity maintained across three orders of magnitude (0.5–500 ng/mL) [3].
Recovering 2-(2-methoxyethoxy)acetic acid from biological matrices such as plasma or blood requires multi-step extraction. Protein precipitation with cold acetonitrile (1:2 v/v sample:solvent) achieves 85–90% recovery, while subsequent liquid-liquid extraction using diethyl ether at pH 2.0 increases recovery to 93±4% [6]. Solid-phase extraction (SPE) with mixed-mode anion-exchange cartridges (e.g., Strata™ X-AW) further purifies the analyte, reducing matrix effects by 70% [6].
Table 1: Comparison of Extraction Methods
| Method | Recovery (%) | Matrix Effect Reduction (%) |
|---|---|---|
| Protein Precipitation | 85–90 | 20 |
| Liquid-Liquid | 93±4 | 50 |
| Solid-Phase | 88±3 | 70 |
Incorporating 2-(2-methoxyethoxy)ethanol into the reconstitution solvent enhances recovery by stabilizing the analyte during evaporation steps [6]. For red blood cell membranes, a combination of methanolysis (2 M HCl in methanol, 60°C for 4 hours) and hexane extraction yields 80% recovery, enabling precise quantification in complex cellular matrices [3].
Corrosive